![molecular formula C12H17NO3 B12907446 6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one CAS No. 28458-39-1](/img/structure/B12907446.png)
6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one is a synthetic organic compound that features a tetrahydropyran-2-one ring fused with an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a base.
Formation of the Tetrahydropyran-2-one Ring: The final step involves the cyclization of the intermediate compound to form the tetrahydropyran-2-one ring. This can be achieved through an intramolecular nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative with different functional groups.
Ethyl 2-((4-(3,5-Dimethylisoxazol-4-yl)-2,6-dimethylphenyl)amino)acetate: A compound with a similar isoxazole moiety but different substituents.
Uniqueness
6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one is unique due to its specific combination of the isoxazole and tetrahydropyran-2-one rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
28458-39-1 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one |
InChI |
InChI=1S/C12H17NO3/c1-8-11(9(2)16-13-8)7-6-10-4-3-5-12(14)15-10/h10H,3-7H2,1-2H3 |
InChI Key |
AKGIUZULNRMACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC2CCCC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B12907366.png)
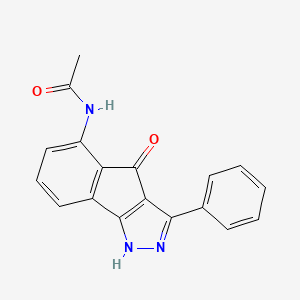
![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)

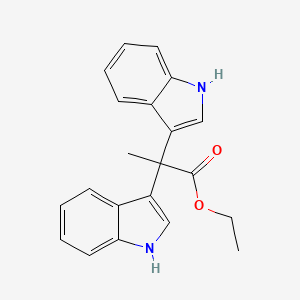
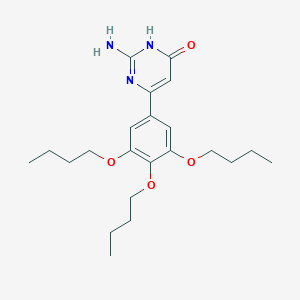
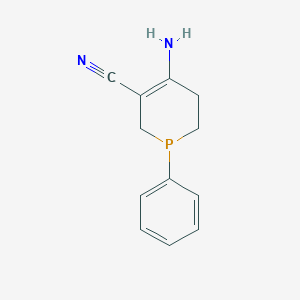
![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
![Furan, tetrahydro-2-[(phenylmethoxy)methyl]-](/img/structure/B12907410.png)

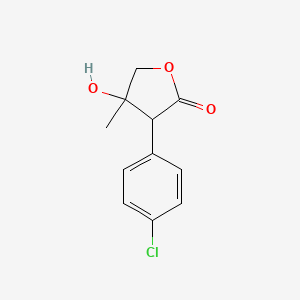
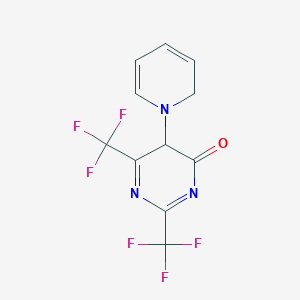
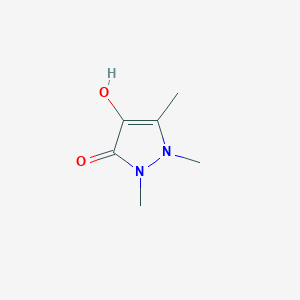
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
